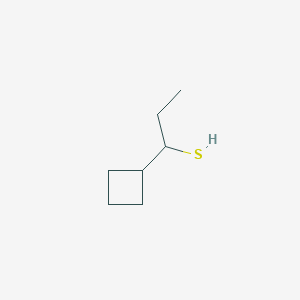

1-Cyclobutylpropane-1-thiol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H14S |

|---|---|

Molecular Weight |

130.25 g/mol |

IUPAC Name |

1-cyclobutylpropane-1-thiol |

InChI |

InChI=1S/C7H14S/c1-2-7(8)6-4-3-5-6/h6-8H,2-5H2,1H3 |

InChI Key |

VHEYBCSURUGECK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1CCC1)S |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Cyclobutylpropane 1 Thiol

Exploration of Thiol Formation Reactions Applicable to Alkyl Chains

The introduction of a thiol (-SH) group onto an alkyl chain is a fundamental transformation in organic synthesis. Several methods are available, primarily categorized into nucleophilic substitution and catalytic thiolation approaches.

Nucleophilic Substitution Approaches (e.g., alkyl halides with thiourea)

A prevalent method for preparing thiols involves the S_N2 reaction between an alkyl halide and a sulfur nucleophile. libretexts.orgjove.com While the hydrosulfide (B80085) anion (-SH) can be used, it presents a challenge: the resulting thiol can act as a nucleophile itself, leading to the formation of a sulfide (B99878) byproduct through a second substitution reaction. libretexts.orglibretexts.orgopenstax.org

To circumvent this issue, thiourea (B124793) is often employed as a superior sulfur nucleophile. libretexts.orglibretexts.orgopenstax.org The reaction proceeds through the formation of an intermediate alkyl isothiourea salt. libretexts.orgopenstax.orgjove.com This salt is then hydrolyzed using an aqueous base to yield the desired thiol. libretexts.orgopenstax.orgjove.com This two-step process provides a more controlled and efficient route to the thiol, minimizing the formation of unwanted sulfide byproducts. libretexts.orgjove.com

Step 1: Alkyl Isothiourea Salt Formation

An alkyl halide (e.g., 1-bromo-1-cyclobutylpropane) reacts with thiourea in an S_N2 displacement. The sulfur atom of thiourea acts as the nucleophile, displacing the halide to form the stable salt intermediate. pearson.com

Step 2: Hydrolysis

The alkyl isothiourea salt is then treated with an aqueous base, such as sodium hydroxide, to hydrolyze the intermediate and liberate the final thiol product. jove.com

Catalytic Thiolation Methods (e.g., H2S addition to unsaturated precursors)

An alternative strategy for thiol synthesis is the catalytic addition of hydrogen sulfide (H₂S) across a double bond of an unsaturated precursor, such as an alkene. google.comgoogle.com This method can be influenced by the choice of catalyst and reaction conditions, which determine whether the addition follows Markovnikov or anti-Markovnikov regioselectivity. google.comkyushu-u.ac.jp

For the synthesis of 1-cyclobutylpropane-1-thiol, a precursor like 1-cyclobutylprop-1-ene could theoretically undergo hydrothiolation. Acid catalysts are often used to facilitate the electrophilic addition of H₂S to olefins. google.com The position of the thiol group in the final product is dependent on whether the reaction conditions favor thermodynamic or kinetic control. google.com While this method is viable, achieving high yields and selectivity can be challenging, and it has seen industrial application for the synthesis of other thiols. kyushu-u.ac.jp

Strategies for Incorporating the Cyclobutyl Ring System

The presence of the cyclobutane (B1203170) ring introduces a degree of ring strain and three-dimensionality to the target molecule. nih.govacs.org The synthesis can be approached in two main ways: by forming the cyclobutane ring before introducing the thiol group, or by attaching the cyclobutyl substituent to a pre-existing propyl thiol chain.

Cyclobutane Ring Formation Preceding Thiol Introduction

This strategy involves first constructing a molecule containing the cyclobutane ring and a suitable functional group that can later be converted to the thiol. A common method for forming cyclobutane rings is through [2+2] cycloaddition reactions, often initiated by light (photocycloaddition). researchgate.net

Once a suitable cyclobutyl-containing precursor is obtained, such as cyclobutylmethyl bromide, the thiol group can be introduced using the nucleophilic substitution methods described in section 2.1.1. evitachem.com For example, reacting cyclobutylmethyl bromide with thiourea followed by hydrolysis would yield (cyclobutylmethyl)thiol. Further modifications would be necessary to achieve the specific structure of this compound.

Introduction of the Cyclobutyl Substituent onto a Propyl Thiol Precursor

This approach begins with a molecule that already contains the three-carbon chain and the thiol group, or a precursor to it. The cyclobutyl ring is then introduced as a substituent.

A plausible method involves the use of organometallic reagents. For instance, a Grignard reagent derived from a cyclobutyl halide (cyclobutylmagnesium bromide) could react with a suitable electrophile containing the propyl thiol backbone.

Alternatively, the conjugate base of a propyl thiol, a thiolate, can act as a potent nucleophile. libretexts.orgmasterorganicchemistry.com This thiolate could then participate in an S_N2 reaction with a cyclobutyl-containing electrophile. However, controlling the position of the cyclobutyl group to achieve the desired this compound structure requires careful selection of the starting materials and reaction conditions.

Stereoselective Synthesis Approaches for Chiral Analogs

The carbon atom to which the thiol group is attached in this compound is a stereocenter. Therefore, the synthesis of enantiomerically pure or enriched analogs requires stereoselective methods.

Creating new stereogenic centers with a specific configuration relies on transferring chirality from a component in the reaction. rsc.org This can be achieved through several strategies:

Use of a Chiral Pool: Starting with naturally occurring chiral compounds that already possess the desired stereochemistry. rsc.org

Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate to direct the stereochemical outcome of a reaction. The auxiliary is then removed in a later step. For example, sugar-derived alcohols like diacetone-d-glucose (B1670380) have been used as chiral auxiliaries in the synthesis of chiral sulfinates. nih.gov

Asymmetric Catalysis: Employing a chiral catalyst to control the stereoselectivity of the reaction. rsc.org This is a highly efficient method as only a small amount of the catalyst is needed. For instance, chiral scandium complexes have been used for the highly stereoselective ring-opening of meso-epoxides with thiols. oup.com

For the synthesis of a specific enantiomer of this compound, one could envision a stereoselective reduction of a corresponding ketone precursor using a chiral reducing agent, or a diastereoselective addition of a nucleophile to a substrate containing a chiral auxiliary. nih.gov The development of predictive tools and machine learning is also becoming increasingly important in identifying highly selective catalysts for reactions such as thiol additions. rsc.org

Interactive Data Tables

Table 1: Comparison of Thiol Synthesis Methods

| Method | Reagents | Intermediate | Key Features |

| Nucleophilic Substitution | Alkyl halide, Thiourea | Alkyl isothiourea salt | Avoids sulfide byproduct formation; proceeds in two steps (salt formation and hydrolysis). libretexts.orglibretexts.orgopenstax.orgjove.com |

| Catalytic Thiolation | Alkene, H₂S, Acid catalyst | Carbocation | Can be reversible; regioselectivity is dependent on conditions. google.com |

Table 2: Strategies for Cyclobutane Incorporation

| Strategy | Description | Key Reactions |

| Ring Formation First | The cyclobutane ring is constructed before the thiol group is introduced. | [2+2] Photocycloaddition. researchgate.net |

| Substituent Introduction | The cyclobutyl group is added to a precursor already containing the propyl thiol chain. | Grignard Reaction, Nucleophilic substitution with thiolates. libretexts.orgmasterorganicchemistry.com |

Considerations in Scalable Synthetic Protocols

The transition from laboratory-scale synthesis to large-scale industrial production of thiols like this compound presents a unique set of challenges. A successful scale-up requires careful optimization of multiple parameters to ensure efficiency, cost-effectiveness, safety, and product quality. urfu.runih.gov The synthesis of thiols can be achieved through various methods, such as the reaction of alkyl halides with a sulfur source like sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis. nih.govnih.gov

Key considerations for developing a scalable synthetic protocol for this compound include:

Reagent Selection and Stoichiometry: On a large scale, the cost and availability of starting materials, such as cyclobutylmethyl bromide, are critical. evitachem.com Optimizing the stoichiometry is essential to maximize the conversion of the limiting reagent and minimize the formation of by-products like dialkyl sulfides, which can complicate purification. nih.gov

Reaction Conditions: Temperature, pressure, and reaction time must be precisely controlled. Exothermic reactions, common in thiol synthesis, require robust thermal management systems to prevent runaway reactions. The choice of solvent is also critical; it must be effective for the reaction, easily recoverable, and have a favorable safety and environmental profile. nih.gov

Catalysis: While some thiol syntheses proceed without a catalyst, many benefit from one to improve reaction rates and selectivity. For large-scale operations, heterogeneous or magnetically recoverable catalysts are highly desirable as they simplify separation and can be reused, reducing both waste and operational costs. rsc.orgrsc.org For instance, the use of magnetically recoverable nanocatalysts has been shown to facilitate efficient reactions under mild conditions. rsc.org

Work-up and Purification: Isolating the final product at high purity is a significant challenge. Methods must be scalable, avoiding techniques like column chromatography which are often impractical for large quantities. urfu.ru Distillation, extraction, and crystallization are more common industrial purification methods. The malodorous nature of thiols also necessitates contained systems and specialized handling procedures.

Process Safety and Environmental Impact: Thiols are known for their strong, unpleasant odors and potential toxicity. A scalable process must incorporate robust containment measures, off-gas treatment systems, and waste management protocols to minimize environmental release and ensure worker safety. The intrinsic inertness and potential for catalyst poisoning by sulfur compounds must also be managed. nih.gov

Below is an interactive data table summarizing key considerations for a hypothetical scalable synthesis of this compound.

| Parameter | Laboratory-Scale Approach | Scalable Protocol Consideration | Rationale for Scale-up |

|---|---|---|---|

| Sulfur Source | Thiourea or Sodium Hydrosulfide (NaSH) | Bulk NaSH or Hydrogen Sulfide (H₂S) gas | Cost-effectiveness, availability, and process integration. nih.gov H₂S requires specialized handling. |

| Solvent | Methanol (B129727), Ethanol, or THF | Toluene, Water, or a recoverable/reusable solvent | Ease of recovery, lower cost, improved safety profile, and reduced environmental impact. nih.govrsc.org |

| Purification | Flash Column Chromatography | Fractional Distillation or Liquid-Liquid Extraction | Efficiency and throughput for large volumes; chromatography is generally not economically viable. urfu.ru |

| By-product Control | Excess reagent may be used | Precise stoichiometric control, potential use of phase-transfer catalysts | Minimizes formation of impurities (e.g., sulfides) and reduces downstream purification costs. nih.gov |

| Safety | Fume hood | Closed-loop system with vapor scrubbing and emergency venting | Manages potent odor and potential toxicity of thiols and reagents at an industrial scale. |

Green Chemistry Principles in Organosulfur Synthesis

The synthesis of organosulfur compounds, including this compound, is increasingly being evaluated through the lens of green chemistry. The goal is to design processes that are more sustainable by reducing waste, minimizing hazards, and improving energy efficiency. nih.gov The twelve principles of green chemistry provide a framework for achieving these objectives. acs.org

Applying these principles to organosulfur synthesis involves several key strategies:

Prevention and Atom Economy: The most effective green strategy is to prevent waste generation from the outset. acs.org This is closely tied to the principle of atom economy, which aims to maximize the incorporation of all reactant atoms into the final product. acs.orglibretexts.org Reactions like thiol-ene or thiol-yne "click" chemistry are highly atom-economical and are being explored for creating sulfur-containing molecules. nih.gov

Less Hazardous Chemical Syntheses: This principle encourages the use of substances that possess little or no toxicity. In thiol synthesis, this could involve replacing hazardous reagents or avoiding the use of strong, corrosive bases. libretexts.org Cyanide-free methods for producing related nitrile compounds from organosulfur precursors are an example of this approach. nih.gov

Safer Solvents and Auxiliaries: Many traditional organic syntheses rely on volatile and toxic solvents. Green approaches prioritize the use of safer alternatives like water, supercritical CO₂, or ionic liquids, or eliminate the solvent altogether through techniques like mechanochemistry (ball-milling). nih.govacs.orgresearchgate.net Solvent-free approaches can be particularly effective for challenging organic transformations. acs.org

Design for Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy requirements. acs.org Innovations such as microwave-assisted synthesis, photochemistry, and flow chemistry can significantly lower energy consumption by enabling rapid reactions under mild conditions. rsc.orgsemanticscholar.orgresearchgate.net Flow chemistry, in particular, offers enhanced safety and scalability for many processes. researchgate.net

Use of Renewable Feedstocks: While not always feasible for specific target molecules, the use of raw materials derived from renewable sources like biomass is a core tenet of green chemistry. nih.govlibretexts.org For instance, cysteine, a naturally occurring amino acid, can be a starting material for certain thiol derivatives. rsc.org

Catalysis: The use of catalysts is preferred over stoichiometric reagents. Green catalysts are highly efficient, selective, and can be easily recovered and reused. acs.org Examples relevant to organosulfur chemistry include biocatalysts (enzymes), organocatalysts like caffeine, and magnetically recoverable nanocatalysts that streamline processes and reduce waste. rsc.orgrsc.orgresearchgate.netrsc.org

The following interactive table compares a hypothetical "traditional" synthesis with a "greener" approach for preparing a thiol, evaluated against key green chemistry principles.

| Green Chemistry Principle | Traditional Synthesis (e.g., Alkyl Halide + Thiourea) | Greener Synthetic Approach (e.g., Catalytic Thiol-ene) |

|---|---|---|

| Atom Economy | Moderate; generates isothiouronium salt intermediate and waste from hydrolysis. nih.gov | High; addition reaction incorporates nearly all atoms from reactants into the product. nih.gov |

| Waste Prevention | Generates inorganic salts and other by-products requiring disposal. rsc.org | Minimal by-product formation, often requiring little to no purification. rsc.org |

| Safer Solvents | Often uses volatile organic solvents (VOCs) like methanol or ethanol. urfu.ru | Can be performed in greener solvents (water) or under solvent-free conditions. nih.govsemanticscholar.org |

| Energy Efficiency | Often requires heating (reflux) for extended periods. thieme-connect.com | Can be initiated by light (photochemistry) at room temperature or via mechanochemistry. acs.orgrsc.org |

| Catalysis | Often uses stoichiometric reagents. | Employs catalytic amounts of initiators or catalysts that can be recycled. rsc.orgrsc.org |

Chemical Reactivity and Transformation Pathways of 1 Cyclobutylpropane 1 Thiol

Reactivity of the Sulfhydryl (-SH) Group

The sulfhydryl (or thiol) group is a potent functional group that imparts characteristic reactivity to the molecule. creative-proteomics.com Its chemistry is distinct from its oxygen analogue, the hydroxyl group, due to sulfur's larger size, lower electronegativity, and greater polarizability. masterorganicchemistry.comucalgary.ca These properties make the sulfhydryl group a stronger acid and a more powerful nucleophile compared to a hydroxyl group. youtube.comlibretexts.org

The sulfur atom in the sulfhydryl group of 1-cyclobutylpropane-1-thiol possesses lone pairs of electrons that are readily available for donation, making it an effective nucleophile. masterorganicchemistry.com Thiols are generally more nucleophilic than their corresponding alcohols. ucalgary.cayoutube.com This enhanced nucleophilicity is attributed to the larger size and greater polarizability of the sulfur atom, which holds its valence electrons less tightly than oxygen. masterorganicchemistry.com

Upon deprotonation by a base, the sulfhydryl group forms a thiolate anion (RS⁻), which is an even more potent nucleophile. youtube.comresearchgate.net Thiolates are excellent nucleophiles for substitution reactions, such as Sₙ2 reactions with alkyl halides, without significant competition from elimination reactions, a common side reaction with the stronger base, alkoxide. masterorganicchemistry.comchemistrysteps.com The thiolate derived from this compound can readily participate in nucleophilic substitution, attacking electrophilic carbon centers to form new carbon-sulfur bonds, resulting in thioethers. libretexts.org

Table 1: Comparison of General Properties of Thiols and Alcohols

| Property | Thiols (R-SH) | Alcohols (R-OH) | Rationale for Difference |

| Acidity (pKa) | ~10–11 ucalgary.cayoutube.com | ~16–19 ucalgary.ca | The S-H bond is weaker and less polar than the O-H bond, and the resulting thiolate anion is more stable due to the larger size of sulfur, which disperses the negative charge more effectively. youtube.com |

| Nucleophilicity | More nucleophilic ucalgary.calibretexts.org | Less nucleophilic | Sulfur is larger, more polarizable, and its electrons are held less tightly than oxygen's, making it a better electron donor. masterorganicchemistry.com |

| Basicity of Conjugate Base | Weaker base (RS⁻) chemistrysteps.com | Stronger base (RO⁻) | Thiolates are weaker bases than alkoxides, which reduces the likelihood of elimination reactions when they act as nucleophiles. masterorganicchemistry.comchemistrysteps.com |

The sulfhydryl group is highly susceptible to oxidation, and sulfur can exist in various oxidation states ranging from -2 to +6. libretexts.orgresearchgate.net This property is central to the chemical and biological roles of thiols. mdpi.com The oxidation of this compound can proceed stepwise through several intermediates depending on the strength of the oxidizing agent.

Disulfides: Mild oxidation, often with reagents like iodine (I₂) or in the presence of air, converts two molecules of a thiol into a disulfide, characterized by a sulfur-sulfur bond (R-S-S-R). wikipedia.orgyoutube.com This is a common and biologically significant reaction. ucalgary.ca The thermodynamics for this process are more favorable than the analogous oxidation of alcohols to peroxides, due to the relative strengths of the S-S, O-O, S-H, and O-H bonds. libretexts.org

Sulfenic Acids (RSOH): The initial product of the reaction between a thiol and an oxidant like hydrogen peroxide (H₂O₂) is a sulfenic acid. acs.orgnih.gov These compounds are often unstable and can be further oxidized or react with another thiol molecule. acs.org

Sulfinic Acids (RSO₂H): Further oxidation of a sulfenic acid yields a sulfinic acid. youtube.comnih.gov This step is generally considered biologically irreversible, although specific enzymes like sulfiredoxin can reduce certain sulfinic acids. acs.org

Sulfonic Acids (RSO₃H): The final and most stable oxidation product is a sulfonic acid. youtube.comacs.org This oxidation state is typically irreversible in biological systems. acs.org Sulfonic acids are strong acids, comparable in strength to sulfuric acid. acs.org

The complete oxidation pathway of this compound with an oxidant like hydrogen peroxide can be summarized as follows: R-SH → R-SOH → R-SO₂H → R-SO₃H acs.org

Table 2: Oxidation States of Sulfur in Thiol Derivatives

| Compound Type | General Formula | Oxidation State of Sulfur |

| Thiol | R-SH | -2 |

| Disulfide | R-S-S-R | -1 |

| Sulfenic Acid | R-SOH | 0 |

| Sulfinic Acid | R-SO₂H | +2 |

| Sulfonic Acid | R-SO₃H | +4 |

The formation of disulfides from thiols is a reversible redox process. libretexts.org Disulfide bonds can be cleaved back to two thiol groups by reducing agents. This interconversion, known as thiol-disulfide exchange, is a vital mechanism in many biological systems, particularly in protein folding and redox signaling, where it is mediated by molecules like glutathione. libretexts.orgnih.govnih.gov

The reaction involves the nucleophilic attack of a thiolate anion on one of the sulfur atoms of a disulfide bond. researchgate.netresearchgate.net This is an Sₙ2-type substitution reaction where a new disulfide bond is formed and a new thiolate is released. researchgate.netnih.gov This dynamic exchange allows for the formation and rearrangement of disulfide bonds, playing a crucial role in cellular redox homeostasis. nih.govnih.gov

Influence of the Cyclobutyl Substituent on Reactivity

The cyclobutyl group, bonded directly to the carbon atom bearing the sulfhydryl group, exerts a significant influence on the reactivity of this compound through a combination of steric and electronic effects, as well as effects stemming from its inherent ring strain.

The cyclobutyl ring introduces steric bulk in the vicinity of the reactive sulfhydryl group. This steric hindrance can affect the rate of reactions by impeding the approach of other molecules to the sulfur atom. The degree of this effect would depend on the size of the attacking or reacting species.

Electronically, alkyl groups like the cyclobutyl group are generally considered to be weakly electron-donating. This inductive effect can subtly influence the properties of the thiol. For instance, electron donation could slightly decrease the acidity of the S-H bond compared to a thiol with an electron-withdrawing group. However, these electronic effects are often secondary to steric considerations in controlling the reactivity of such systems. acs.org

The cyclobutane (B1203170) ring is characterized by significant ring strain, with a strain energy of approximately 26.3 kcal/mol. nih.gov This value places it between the highly strained cyclopropane and the relatively strain-free cyclopentane. nih.gov This inherent strain makes the cyclobutane ring susceptible to reactions that can lead to its opening, thereby releasing the stored energy. nih.govacs.org

While many of the primary reactions of this compound will occur at the sulfhydryl group without affecting the ring, the ring strain can modify reactivity in certain transformation pathways. For example, in reactions that proceed through an intermediate with a positive charge, radical, or double bond at the alpha-carbon, the cyclobutyl group's strain could influence the stability and subsequent reactions of that intermediate. The tendency of the strained ring to undergo rearrangement or cleavage might open up reaction pathways not available to acyclic analogues. duke.edunih.gov The reactivity of cyclobutanes is greater than that of conformationally flexible alkanes but less than that of highly reactive cyclopropanes. researchgate.net This strain-induced reactivity is a key feature of cyclobutane chemistry. acs.org

Diversification of the Thiol Functional Group

The sulfur-hydrogen bond of the thiol group is the primary site of reactivity, allowing for a wide range of transformations to generate diverse organosulfur compounds.

Formation of Organosulfur Derivatives (e.g., thioethers, thioesters)

The nucleophilic nature of the thiolate anion, formed by deprotonation of the thiol, is central to the synthesis of various sulfur derivatives.

Thioethers (Sulfides): Thioethers from this compound can be synthesized through several established methods. The most common approach is the S-alkylation of the corresponding thiolate with an alkyl halide. This reaction proceeds via an SN2 mechanism. Additionally, transition-metal-catalyzed cross-coupling reactions, particularly with copper or nickel catalysts, provide a route to couple the thiol with aryl halides or other electrophiles. thieme-connect.com Another effective method involves the reaction of the thiol with alcohols, particularly benzylic alcohols, in the presence of a solid acid catalyst. nih.gov

Thioesters: Thioesters are typically formed by the acylation of the thiol. tandfonline.com This can be achieved by reacting this compound with carboxylic acids in the presence of a dehydrating agent, or more commonly, with more reactive acylating agents like acyl chlorides or acid anhydrides. wikipedia.orgresearchgate.net Trifluoroacetic acid (TFA) has also been shown to be an effective catalyst for the direct reaction between carboxylic acids and thiols. tandfonline.com These reactions are fundamental in both organic synthesis and biochemistry. wikipedia.org

| Derivative | Reaction Type | Typical Reagents | Key Features |

|---|---|---|---|

| Thioether | S-Alkylation | Base (e.g., NaH, K₂CO₃), Alkyl Halide (R-X) | Classic SN2 reaction; versatile for many alkyl groups. |

| Thioether | Metal-Catalyzed Coupling | Cu(I) or Ni(II) catalyst, Aryl Halide (Ar-X) | Forms aryl thioethers; good functional group tolerance. thieme-connect.com |

| Thioester | Acylation | Acyl Chloride (RCOCl) or Acid Anhydride ((RCO)₂O) | Highly efficient and common method for thioester formation. researchgate.net |

| Thioester | Dehydrative Condensation | Carboxylic Acid (RCOOH), Dehydrating Agent (e.g., DCC) or Catalyst (e.g., TFA) | Direct conversion of carboxylic acids to thioesters. tandfonline.com |

Synthesis of Sulfenamides, Sulfinamides, and Sulfonamides from Thiol Precursors

The oxidation of the sulfur atom in this compound and its coupling with nitrogen-based nucleophiles opens a pathway to sulfenamides, sulfinamides, and sulfonamides, which are important functional groups in medicinal chemistry. researchgate.net

Sulfenamides: Sulfenamides are characterized by a direct sulfur-nitrogen bond. They can be synthesized directly from thiols and amines through oxidative cross-coupling reactions. semanticscholar.orgnih.gov These transformations can be promoted by various systems, including copper catalysts or visible light-induced methods using oxygen as the oxidant. rsc.orgnih.gov The reaction mechanism often involves the initial formation of a disulfide, which then reacts with the amine. nih.gov

Sulfinamides and Sulfonamides: Further oxidation of the sulfur atom leads to sulfinamides (S(O)-N) and sulfonamides (SO₂-N). The synthesis of these compounds directly from thiols is a highly efficient process that avoids the need for pre-functionalized reagents like sulfonyl chlorides. researchgate.net

Sulfinamides can be selectively produced from thiols and amines using dual catalytic systems, such as a combination of palladium and copper salts. nih.gov

Sulfonamides represent the highest oxidation state in this series. One-pot syntheses have been developed where the thiol is first oxidized to a sulfonyl chloride intermediate in situ, which then reacts with an amine. organic-chemistry.org For instance, a combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) can efficiently convert thiols to the corresponding sulfonamides in the presence of an amine. organic-chemistry.org An environmentally benign electrochemical method also enables the direct oxidative coupling of thiols and amines to form sulfonamides, with hydrogen as the only byproduct. acs.orgnih.gov This electrochemical process proceeds through disulfide, sulfenamide, and sulfinamide intermediates. nih.gov

| Derivative | Reaction Type | Typical Reagents/Conditions | Key Features |

|---|---|---|---|

| Sulfenamide | Oxidative S-N Coupling | Amine, Oxidant (e.g., O₂, I₂), optional catalyst (e.g., CuI) | Direct formation of the S-N bond from S-H and N-H bonds. semanticscholar.orgrsc.org |

| Sulfinamide | Catalytic Oxidative Coupling | Amine, PdCl₂/CuI catalyst, Air (O₂) | Selective formation of the S(O)-N bond. nih.gov |

| Sulfonamide | One-Pot Oxidative Amination | Amine, H₂O₂/SOCl₂ | Rapid and high-yielding conversion via an in-situ sulfonyl chloride. organic-chemistry.org |

| Sulfonamide | Electrochemical Synthesis | Amine, Electrolysis, C anode/Fe cathode | Environmentally friendly method driven by electricity. acs.org |

Reactions at the Alkane Chain and Cyclobutyl Moiety

While the thiol group is the most reactive site, the hydrocarbon framework of this compound can also undergo specific transformations.

Functionalization of the Propane Chain Segment

The propane chain consists of saturated sp³-hybridized carbon atoms, which are generally unreactive. Functionalization of these C-H bonds typically requires radical-based approaches. Thiyl radicals, generated from the thiol, are known to participate in radical cyclization reactions, indicating the compatibility of the thiol group with radical intermediates. nih.gov It is plausible that radical halogenation could be used to introduce functionality onto the propane chain, although selectivity might be an issue. C-H activation strategies, often mediated by transition metals, are a modern approach to functionalize alkanes, but their application to a molecule like this compound would depend on directing group strategies to control regioselectivity. rsc.org

Transformations Involving the Cyclobutyl Ring

The cyclobutane ring, while more stable than a cyclopropane ring, possesses significant ring strain (approximately 26 kcal/mol) that can be harnessed to drive chemical reactions. chemistryviews.org

Ring-Opening Reactions: The strain energy of the cyclobutane ring makes it susceptible to ring-opening reactions under certain conditions. These reactions are often facilitated by the formation of radical or ionic intermediates that relieve the ring strain.

Nucleophilic Ring-Opening: While unsubstituted cyclobutane is kinetically unreactive, substituted cyclobutanes, particularly those with donor-acceptor patterns, can undergo ring-opening upon reaction with nucleophiles. chemistryviews.org For example, cyclobutanes with geminal ester groups can be opened by thiols in the presence of a Lewis acid like AlCl₃ to yield γ-thiol-substituted diesters. chemistryviews.org

Radical Ring-Opening: Photoredox catalysis can enable the ring-opening of cyclobutanes. For instance, a cyclobutylcarbinyl radical can initiate a C-C bond cleavage, driven by the release of ring strain, to form γ,δ-unsaturated ketones. rsc.org Similarly, visible light-induced reactions of acyl bicyclobutanes with alkyl radicals can lead to functionalized cyclobutenes. rsc.orgnih.gov These principles suggest that radical-based strategies could potentially be applied to open the cyclobutyl ring in this compound.

| Molecular Moiety | Reaction Type | Potential Reagents/Conditions | Expected Outcome |

|---|---|---|---|

| Propane Chain | Radical Halogenation | N-Bromosuccinimide (NBS), light (hν) | Introduction of a halogen atom onto the alkane chain. |

| Cyclobutyl Ring | Lewis Acid-Mediated Ring-Opening | Lewis Acid (e.g., AlCl₃), Nucleophile | Cleavage of a C-C bond in the ring to form a linear, functionalized alkane. chemistryviews.org |

| Cyclobutyl Ring | Photoredox-Catalyzed Ring-Opening | Photocatalyst, Visible Light, Radical Initiator | Formation of an unsaturated linear chain via radical intermediates. rsc.org |

In-Depth Analysis of this compound Remains Elusive in Scientific Literature

Despite a comprehensive search of available scientific databases and scholarly articles, detailed theoretical and computational chemistry investigations specifically focused on the compound this compound are not present in the public domain. Therefore, the creation of an in-depth article based on the requested outline of its quantum chemical calculations, reaction mechanisms, and conformational analysis is not currently possible.

The field of computational chemistry provides powerful tools to understand the intricate properties of molecules. Methods such as Density Functional Theory (DFT) and ab initio calculations allow researchers to model electronic structure, predict molecular conformations, and elucidate reaction pathways. These theoretical investigations are crucial for understanding the behavior of chemical compounds and for designing new molecules with desired properties.

For many compounds, a wealth of this computational data is available in published literature. However, for this compound, specific studies detailing its electronic and structural properties through these advanced computational methods have not been publicly reported. This includes a lack of information on:

Quantum Chemical Calculations: No specific DFT, ab initio, or post-Hartree-Fock studies detailing the electronic structure and molecular conformations of this compound were found.

Reaction Mechanisms and Kinetics: There is no available research on the transition state analysis of key transformations involving this compound, nor are there predictions of its thermochemical and kinetic parameters.

Conformational Analysis: A detailed conformational analysis and the corresponding energy landscapes of the this compound molecule are not described in the current body of scientific literature.

While general principles of computational chemistry can be applied to hypothesize the likely characteristics of this compound, the generation of a scientifically accurate and detailed article as per the user's request is contingent on the availability of specific research findings. Without such dedicated studies, any attempt to provide the requested data tables and in-depth analysis would be speculative and would not meet the standards of scientific accuracy.

Further research and dedicated computational studies would be required to generate the specific data needed to populate the requested article sections. Until such research is conducted and published, a detailed theoretical and computational chemistry profile of this compound remains uncharacterized in the scientific community.

Theoretical and Computational Chemistry Investigations of 1 Cyclobutylpropane 1 Thiol

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the atomic-scale dynamic behavior and intermolecular interactions of 1-cyclobutylpropane-1-thiol. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing a detailed picture of molecular motion and energetics. nih.govmdpi.com This section explores the hypothetical application of MD simulations to elucidate the conformational dynamics and non-covalent interactions of this compound in a solvated environment.

Simulation Setup and Protocol

To investigate the behavior of this compound, a representative molecular dynamics simulation could be configured. A single this compound molecule would be placed in a cubic simulation box and solvated with a suitable solvent, such as water, to mimic physiological or industrial conditions. The dimensions of the box would be chosen to ensure that the molecule does not interact with its periodic images.

The interactions between atoms would be described by a force field, which is a set of parameters and equations that define the potential energy of the system. uiuc.edu For a thiol-containing organic molecule, a well-established force field such as CHARMM General Force Field (CGenFF) or a member of the OPLS (Optimized Potentials for Liquid Simulations) family would be appropriate. nih.govnih.gov These force fields include terms for bonded interactions (bond stretching, angle bending, and dihedral torsions) and non-bonded interactions (van der Waals and electrostatic forces). uiuc.edunih.gov

The simulation would be performed under specific thermodynamic conditions (e.g., constant temperature and pressure, NPT ensemble) to replicate a realistic environment. The system would first be minimized to remove any unfavorable atomic clashes, followed by a gradual heating phase to reach the desired temperature. Subsequently, a longer equilibration phase would allow the system to reach a stable state before the final production run, from which data for analysis is collected.

Conformational Dynamics

The flexible propyl chain and the cyclobutyl ring of this compound allow for a range of conformational states. MD simulations can explore these conformations by tracking the dihedral angles along the rotatable bonds of the molecule over time. Analysis of the dihedral angle distributions can reveal the most populated and energetically favorable conformations.

For instance, the dihedral angle involving the sulfur atom (C-C-S-H) is crucial for determining the orientation of the thiol group, which in turn influences its reactivity and interaction with other molecules. A hypothetical analysis of this dihedral angle from a simulation might reveal the following preferences:

Table 1: Hypothetical Dihedral Angle Distribution for the C-C-S-H Torsion in this compound

| Dihedral Angle Range (degrees) | Population (%) | Conformation Type |

| -80 to -40 | 45 | Gauche (-) |

| 40 to 80 | 45 | Gauche (+) |

| 160 to -160 | 10 | Anti |

This interactive table presents a hypothetical distribution of the C-C-S-H dihedral angle, illustrating the potential conformational preferences of the thiol group.

Intermolecular Interactions

In a solvated environment, this compound engages in various non-covalent interactions with the surrounding solvent molecules. The primary interactions would involve the polar thiol group and the nonpolar cyclobutyl and propyl moieties. The thiol group can act as both a hydrogen bond donor (S-H) and a weak hydrogen bond acceptor (S).

To quantify these interactions, the radial distribution function (RDF) between the thiol hydrogen atom and the solvent's oxygen atoms (in the case of water) can be calculated. The RDF provides the probability of finding a solvent atom at a certain distance from the solute atom. A sharp peak in the RDF at a short distance would indicate a strong interaction, such as a hydrogen bond.

A hypothetical analysis of the intermolecular interactions between this compound and water could yield the following average interaction energies:

Table 2: Hypothetical Average Non-bonded Interaction Energies between this compound and Water

| Interaction Type | Average Energy (kcal/mol) |

| Van der Waals | -3.5 |

| Electrostatic | -1.2 |

| Total | -4.7 |

This interactive table provides a hypothetical breakdown of the average non-bonded interaction energies between a single this compound molecule and the surrounding water molecules, as might be calculated from an MD simulation.

Advanced Spectroscopic and Spectrometric Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments and Conformation Analysis

High-Resolution NMR spectroscopy is an indispensable tool for determining the precise atomic connectivity of a molecule. For 1-Cyclobutylpropane-1-thiol, both ¹H and ¹³C NMR would be crucial.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons on the cyclobutyl ring, the propyl chain, and the thiol group. The chemical shifts (δ) would be indicative of the electronic environment of each proton. For instance, the proton attached to the sulfur-bearing carbon (the α-proton) would likely appear as a multiplet due to coupling with the adjacent methylene protons of the propyl group and the methine proton of the cyclobutyl ring. The protons of the cyclobutyl ring would exhibit complex splitting patterns due to their diastereotopic nature and coupling with each other. The thiol proton (-SH) typically appears as a broad singlet, and its chemical shift can be concentration-dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on the number of unique carbon environments. One would expect to see distinct signals for each carbon atom in the cyclobutyl and propyl groups. The chemical shift of the carbon atom bonded to the sulfur atom would be a key indicator of the thiol functional group.

2D NMR Techniques: To definitively assign all proton and carbon signals and to understand the conformational aspects, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. COSY would reveal proton-proton coupling networks, confirming the connectivity within the propyl and cyclobutyl fragments. HSQC would correlate each proton signal with its directly attached carbon, while HMBC would show longer-range correlations between protons and carbons, confirming the link between the propyl and cyclobutyl moieties.

A hypothetical data table for the expected NMR shifts is presented below.

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| SH | 1.0 - 2.0 | - |

| CH-S | 2.5 - 3.0 | 40 - 50 |

| CH₂ (propyl) | 1.4 - 1.8 | 25 - 35 |

| CH₃ (propyl) | 0.8 - 1.2 | 10 - 15 |

| CH (cyclobutyl) | 1.8 - 2.5 | 30 - 40 |

| CH₂ (cyclobutyl) | 1.5 - 2.2 | 20 - 30 |

Note: These are estimated chemical shift ranges and the actual values would need to be determined experimentally.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Structural Motif Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by specific absorption bands. A key feature would be the S-H stretching vibration, which typically appears as a weak band in the region of 2550-2600 cm⁻¹. The C-H stretching vibrations of the alkyl groups would be observed in the 2850-3000 cm⁻¹ range. The C-S stretching vibration is generally weak and falls in the fingerprint region (600-800 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The S-H stretch is also observable in Raman spectra. The C-S stretching vibration, which is often weak in the IR spectrum, can sometimes give a more intense signal in the Raman spectrum.

| Functional Group | IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) |

| S-H stretch | 2550 - 2600 (weak) | 2550 - 2600 |

| C-H stretch (sp³) | 2850 - 3000 (strong) | 2850 - 3000 |

| C-S stretch | 600 - 800 (weak) | 600 - 800 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Studies

HRMS is a powerful technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₇H₁₄S), the exact mass of the molecular ion [M]⁺ would be determined. This experimental value would be compared to the calculated theoretical mass to confirm the molecular formula.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), would provide insights into the structure of the molecule. Common fragmentation pathways for thiols include the loss of the thiol group (•SH) or cleavage of the C-C bonds in the alkyl chain. The fragmentation of the cyclobutyl ring could also lead to characteristic daughter ions.

Chromatographic Coupling Techniques (e.g., GC-MS, LC-MS) for Mixture Analysis and Purity Assessment

Chromatographic techniques coupled with mass spectrometry are essential for separating the target compound from any impurities and for confirming its identity.

Gas Chromatography-Mass Spectrometry (GC-MS): Given the likely volatility of this compound, GC-MS would be a suitable method for its analysis. The gas chromatogram would show a peak at a specific retention time, and the mass spectrum of this peak would correspond to the mass spectrum of the pure compound. This technique is also highly effective for assessing the purity of the sample.

Liquid Chromatography-Mass Spectrometry (LC-MS): While GC-MS is often preferred for volatile compounds, LC-MS could also be used, particularly if the compound is part of a more complex mixture or if derivatization is employed to enhance its chromatographic properties.

X-ray Diffraction Studies for Solid-State Structural Insights (if crystalline)

If this compound can be obtained in a crystalline form, single-crystal X-ray diffraction would provide the ultimate proof of its three-dimensional structure. This technique would determine the precise bond lengths, bond angles, and the conformation of the molecule in the solid state. It would also reveal details about the intermolecular interactions, such as hydrogen bonding involving the thiol group, in the crystal lattice.

Applications of 1 Cyclobutylpropane 1 Thiol As a Chemical Building Block and in Synthetic Methodologies

Precursor for Novel Organosulfur Compounds in Advanced Organic Synthesis

The thiol group in 1-cyclobutylpropane-1-thiol is a versatile handle for the synthesis of a variety of organosulfur compounds. jmchemsci.combritannica.com Thiols are known to undergo a wide array of chemical transformations, allowing for their conversion into sulfides, disulfides, thioesters, and other sulfur-containing moieties. britannica.com The presence of the cyclobutyl group could impart unique properties to the resulting molecules, such as conformational rigidity and altered lipophilicity, which are of interest in medicinal chemistry and materials science.

The strained four-membered ring of cyclobutane (B1203170) derivatives can also participate in ring-opening reactions, providing pathways to more complex molecular architectures. researchgate.netresearchgate.net This reactivity, combined with the transformations of the thiol group, could enable the synthesis of novel bifunctional molecules or compounds with intricate three-dimensional structures. For instance, the reaction of this compound with electrophiles could be followed by a selective ring-opening of the cyclobutane moiety to introduce further functionalization.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents | Potential Product Class |

| S-Alkylation | Alkyl halides, Base | Sulfides (Thioethers) |

| Oxidation | Mild oxidizing agents (e.g., I2) | Disulfides |

| Thioesterification | Acyl chlorides, Carboxylic acids | Thioesters |

| Michael Addition | α,β-Unsaturated carbonyls | Thioether adducts |

| Ring-Opening | Lewis acids, Transition metals | Functionalized open-chain thiols |

Role in Polymer Chemistry and Material Science (e.g., cross-linking agents)

Thiols are extensively used in polymer chemistry, particularly in thiol-ene "click" reactions. researchgate.netrsc.org This type of reaction is characterized by its high efficiency, selectivity, and tolerance to a wide range of functional groups. researchgate.net this compound could serve as a monomer in thiol-ene polymerizations, reacting with di- or multifunctional alkenes to produce linear or cross-linked polythioethers. chemrxiv.orgresearchgate.net The resulting polymers would incorporate the cyclobutyl group as a pendant moiety, which could influence the material's thermal and mechanical properties.

As a dithiol, if synthesized, or in combination with other multifunctional monomers, derivatives of this compound could act as effective cross-linking agents. researchgate.net In this role, it would connect polymer chains, leading to the formation of robust polymer networks. researchgate.net These networks are crucial in the formulation of adhesives, coatings, and elastomers. The incorporation of the cyclobutyl group could potentially enhance the thermal stability or modify the viscoelastic properties of the resulting materials.

Table 2: Potential Polymerization Reactions Involving this compound

| Polymerization Type | Co-monomer | Potential Polymer Structure |

| Thiol-ene Polymerization | Diene | Linear Polythioether |

| Thiol-ene Cross-linking | Triene | Cross-linked Polythioether Network |

| Polyaddition | Diisocyanate | Polythiourethane |

Development of New Synthetic Reagents and Catalysts

The unique structural features of this compound could be leveraged in the design of new synthetic reagents and catalysts. The thiol group can act as a ligand for various metal catalysts, and the cyclobutyl moiety could serve as a chiral auxiliary or a bulky group to influence the stereochemical outcome of a reaction.

For instance, by attaching a catalytically active metal center to the sulfur atom, it might be possible to create a catalyst where the cyclobutyl group sterically directs the approach of substrates, leading to high levels of stereoselectivity. Furthermore, the ability of thiols to act as hydrogen-bond donors and acceptors could be exploited in the design of organocatalysts for various organic transformations.

Investigations in Supramolecular Chemistry (e.g., self-assembly driven by thiol interactions)

Thiol groups can participate in non-covalent interactions, such as hydrogen bonding and metal-ligand coordination, which are fundamental to supramolecular chemistry. nsf.gov The self-assembly of molecules containing thiol groups on surfaces, particularly gold, is a well-established method for creating self-assembled monolayers (SAMs). This compound could be used to form SAMs where the cyclobutyl groups are exposed at the surface, thereby modifying the surface properties, such as hydrophobicity and adhesion.

In solution, the reversible formation of disulfide bonds from thiols can be used as a dynamic covalent chemistry tool for the construction of complex supramolecular architectures, such as macrocycles and cages. nsf.gov The specific steric profile of the cyclobutyl group in this compound could influence the geometry and stability of such self-assembled structures.

Future Research Directions and Unexplored Avenues

Development of Asymmetric Synthetic Routes to Enantiomerically Enriched Forms

The synthesis of chiral thiols is a significant challenge in organic chemistry, and the development of methods to access enantiomerically enriched forms of 1-Cyclobutylpropane-1-thiol is a critical area for future research. The presence of a stereocenter at the carbon atom bearing the thiol group opens the door to creating stereochemically pure isomers, which is often crucial for applications in pharmacology and materials science.

Future synthetic strategies could focus on several promising approaches. One such avenue is the use of chiral auxiliaries in conjunction with substrate-directed reactions. This "temporary stereocentre" approach has been successfully employed for the asymmetric synthesis of other chiral molecules and could be adapted for the synthesis of this compound. For instance, a chiral auxiliary could be used to direct the stereoselective addition of a thiol-containing nucleophile to a cyclobutyl-containing electrophile.

Another promising direction is the development of catalytic asymmetric methods. Palladium(II) complexes, for example, have been shown to catalyze the rearrangement of prochiral starting materials to provide chiral S-allyl carbamothioates in high yield and enantiomeric purity nih.gov. Research could be directed towards designing analogous catalytic systems for the asymmetric synthesis of this compound. The development of stereodivergent catalytic processes would be particularly valuable, allowing for the selective synthesis of any desired stereoisomer from a common starting material.

| Potential Asymmetric Synthetic Strategy | Key Features | Anticipated Outcome for this compound |

| Chiral Auxiliary-Directed Synthesis | Utilizes a temporary stereocenter to guide the reaction. | High diastereomeric excess (>98% d.e.). |

| Catalytic Asymmetric Thiolation | Employs a chiral catalyst to control stereochemistry. | High enantiomeric excess. |

| Enzymatic Resolution | Uses enzymes to selectively react with one enantiomer. | Access to enantiomerically pure forms. |

Exploration of Photochemical and Electrochemical Reactivity Pathways

The unique electronic properties of the thiol group suggest that this compound may exhibit interesting photochemical and electrochemical reactivity. The strained cyclobutane (B1203170) ring could also influence these reaction pathways, potentially leading to novel chemical transformations.

Future research in this area should explore the photochemical behavior of this compound, particularly its participation in [2+2] cycloaddition reactions. The use of modern photochemical techniques, such as high-power LED setups, could provide a more energy-efficient and scalable approach to synthesizing complex molecules from this starting material. The direct irradiation of this compound in the presence of alkenes or alkynes could lead to the formation of novel polycyclic sulfur-containing compounds.

In the realm of electrochemistry, the reactivity of the sulfhydryl group within a confined environment is a key area for investigation. Studies have shown that the apparent reaction rate of thiol substitutions can be significantly enhanced within a nanopore reactor nih.gov. Exploring the electrochemical behavior of this compound at the single-molecule level could provide fundamental insights into its reactivity and pave the way for its use in the development of novel sensors or catalytic systems. The confinement within a nanoreactor could facilitate more efficient bond formation and potentially lead to reaction pathways not observed in bulk solution.

Integration into Continuous Flow Chemistry Methodologies

Continuous flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. The integration of the synthesis and subsequent transformations of this compound into continuous flow systems represents a significant and practical research direction.

The benefits of continuous flow chemistry extend to photochemical reactions as well. The combination of LED technology and continuous-flow reactors has been shown to be a highly effective approach for carrying out photochemical [2+2] cycloadditions to produce cyclobutenes in high yields and with short residence times almacgroup.com. This methodology could be directly applied to explore the photochemical reactivity of this compound in a safe and scalable manner.

| Parameter | Batch Synthesis (Anticipated) | Continuous Flow Synthesis (Projected) |

| Reaction Time | Hours to days | Minutes to hours |

| Scalability | Limited | Readily scalable |

| Safety | Potential for hazardous intermediates to accumulate | Improved safety due to small reaction volumes |

| Process Control | Difficult to precisely control temperature and mixing | Precise control over reaction parameters |

Advanced Applications in Chemical Probe Development

Chemical probes are small molecules used to study biological systems. The high nucleophilicity of the thiol group makes it an excellent functional group for the development of reactive chemical probes. This compound could serve as a valuable scaffold for the design of novel chemical probes with unique properties.

Future research should focus on incorporating the this compound moiety into molecules designed to interact with specific biological targets. The cyclobutyl group can provide a rigid and well-defined three-dimensional structure, which could enhance binding affinity and selectivity. The thiol group can be used as a handle for covalent modification of target proteins or for the attachment of reporter tags such as fluorophores.

The development of thiol-reactive probes often involves the use of Michael acceptors or alkylating agents conjugated to a chromophore or fluorophore scispace.com. By attaching such reactive groups to the 1-cyclobutylpropane backbone, it may be possible to create probes with tailored reactivity and specificity. These probes could be used to investigate the role of specific cysteine residues in protein function or to develop new diagnostic tools.

Computational Design of Novel Analogs and Transformations with Tuned Reactivity

Computational chemistry provides a powerful tool for the design of new molecules and the prediction of their reactivity. A computational approach to exploring the chemical space around this compound could accelerate the discovery of new analogs with desirable properties and guide the development of novel chemical transformations.

Future computational studies should employ methods like density functional theory (DFT) to investigate the electronic structure and reactivity of this compound. These calculations could predict the most likely sites of reaction and the activation energies for various transformations, providing valuable guidance for experimental studies. For example, computational modeling could be used to design catalysts for the asymmetric synthesis of this compound or to predict the outcomes of photochemical and electrochemical reactions.

Q & A

Q. What are the recommended methodologies for synthesizing 1-Cyclobutylpropane-1-thiol, and how can purity be ensured?

Methodological Answer:

- Step 1: Nucleophilic Substitution : React cyclobutylmagnesium bromide with propane-1-thiol in anhydrous ether under inert conditions. Monitor reaction progress via thin-layer chromatography (TLC).

- Step 2: Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Validate purity via high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR, ensuring absence of unreacted starting materials or byproducts .

- Step 3: Characterization : Compare spectral data with literature values (e.g., PubChem entries for structurally analogous thiols) to confirm identity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use ¹H NMR to identify proton environments (e.g., cyclobutyl ring protons at δ ~1.5–2.5 ppm, thiol proton at δ ~1.3 ppm). ¹³C NMR confirms carbon backbone integrity .

- Mass Spectrometry (MS) : Employ electron ionization (EI-MS) to observe molecular ion peaks and fragmentation patterns, cross-referenced with computational predictions .

- Infrared Spectroscopy (IR) : Detect S-H stretching vibrations (~2550 cm⁻¹) to confirm thiol functionality .

Q. How should researchers assess the compound’s stability under varying experimental conditions?

Methodological Answer:

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures. Store samples at –20°C under nitrogen to prevent oxidation .

- Solvent Compatibility : Test solubility in polar (e.g., DMSO) and nonpolar (e.g., hexane) solvents, monitoring for precipitate formation or spectral shifts over 24 hours .

Advanced Research Questions

Q. What mechanistic insights can guide the optimization of this compound’s synthetic yield?

Methodological Answer:

- Kinetic Studies : Use stopped-flow spectroscopy to monitor intermediate formation during nucleophilic substitution. Adjust reaction temperature (e.g., –78°C to 25°C) to favor transition-state stabilization .

- Computational Modeling : Apply density functional theory (DFT) to simulate reaction pathways and identify rate-limiting steps. Compare with experimental data to refine conditions .

Q. How can researchers resolve contradictions in reported reactivity data for this compound?

Methodological Answer:

- Systematic Replication : Reproduce conflicting studies with controlled variables (e.g., solvent purity, catalyst loading). Publish detailed protocols, including raw spectral data in supplementary materials for peer validation .

- Meta-Analysis : Aggregate datasets from multiple sources (e.g., PubChem, peer-reviewed journals) to identify trends or outliers. Use statistical tools (e.g., ANOVA) to assess significance of discrepancies .

Q. What advanced computational tools are suitable for predicting the compound’s interactions in catalytic systems?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model ligand-receptor binding using software like GROMACS, incorporating force fields parameterized for sulfur-containing compounds .

- Docking Studies : Use AutoDock Vina to predict affinity for enzymes (e.g., cysteine proteases), validating results with in vitro inhibition assays .

Q. How can researchers design experiments to probe the compound’s role in radical-mediated reactions?

Methodological Answer:

Q. What strategies improve the reproducibility of kinetic studies involving this compound?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial design to optimize variables (e.g., pH, temperature) and minimize experimental noise. Share raw kinetic traces and calibration curves in supplementary materials .

- Collaborative Validation : Partner with independent labs to cross-verify results, adhering to standardized protocols (e.g., IUPAC guidelines for thiol kinetics) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.